(4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
The compound "(4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine" is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group and a 5-(3-nitrophenyl) moiety.
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-6-4-9(5-7-11)13(17)15-18-14(19-20-15)10-2-1-3-12(8-10)21(22)23/h1-8,13H,17H2,(H,18,19,20) |
InChI Key |
YXOLAQIAKUAYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Biological Activity
The compound (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic molecule belonging to the class of triazole derivatives. Its unique structural framework, characterized by the presence of both chlorophenyl and nitrophenyl groups, suggests significant potential for various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 344.77 g/mol. The compound's structure includes:
- Chlorophenyl group : Known for its influence on lipophilicity and biological interactions.
- Nitrophenyl group : Often associated with enhanced reactivity and potential for forming hydrogen bonds.
Biological Activities
Research indicates that triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine can be summarized as follows:
Antimicrobial Activity
Triazole compounds have been shown to possess significant antimicrobial properties. For instance:
- A study indicated that similar triazole derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy by increasing the compound's ability to penetrate bacterial membranes.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential:
- Research has shown that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. For example, IC50 values in studies ranged from 1.61 µg/mL to 23.30 ± 0.35 mM against various cancer cell lines .
- The mechanism of action often involves interaction with cellular targets that are crucial for cancer cell survival and proliferation.
Understanding how (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine interacts with biological targets is essential for its therapeutic potential:
- Interaction studies typically involve assessing binding affinities to target proteins and elucidating metabolic pathways using techniques like HPLC and NMR spectroscopy .
- The compound's ability to form hydrogen bonds due to its functional groups contributes significantly to its binding interactions.
Case Studies
Several case studies have explored the biological implications of similar triazole compounds:
- Antimicrobial Study : A compound structurally related to our target was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Anticancer Evaluation : A derivative was tested on A-431 human epidermoid carcinoma cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µg/mL) | Notable Features |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | Chlorophenyl group enhances activity |
| Compound B | Anticancer | 5 | Nitro group increases reactivity |
| Compound C | Antifungal | 15 | Triazole ring essential for activity |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Their Impact
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- For example, fluorine’s smaller atomic radius may improve pharmacokinetic properties but reduce halogen-bonding efficacy compared to chlorine.
- Positional Isomerism : The 3-nitrophenyl group in the target compound vs. 2-methoxyphenyl in demonstrates how substituent position affects biological interactions. The nitro group at the meta position may enhance electron-withdrawing effects, stabilizing the molecule and promoting interactions with enzymes like cyclooxygenase or kinases.
- Functional Group Diversity : The trifluoromethyl group in confers distinct electronic and steric properties, leading to high antitumor activity, whereas the nitro group in the target compound may favor redox-mediated mechanisms.
Physicochemical Properties
- Lipophilicity : The dual aromatic rings (chlorophenyl and nitrophenyl) in the target compound likely increase logP values compared to analogs with polar substituents (e.g., hydroxyl or carboxylic acid groups). This enhances membrane permeability but may reduce aqueous solubility.
- Bioavailability : Fluorine-containing analogs (e.g., ) show improved metabolic stability, whereas nitro groups may increase susceptibility to reduction in vivo, affecting half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
